molecular formula C7H5N5O3 B225876 Furazonal CAS No. 13185-22-3

Furazonal

Cat. No.: B225876
CAS No.: 13185-22-3
M. Wt: 207.15 g/mol
InChI Key: QXVYMNMBMPYNAZ-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furazolidone (CAS 67-45-8), chemically designated as 3-(5-nitrofurfurylideneamino)-2-oxazolidinone, is a nitrofuran-class synthetic antibacterial and antiprotozoal agent. Its molecular formula is C₈H₇N₃O₅, and it features a nitro group attached to a furan ring, which is critical for its antimicrobial activity . Furazolidone is historically used in veterinary and human medicine to treat gastrointestinal infections caused by Salmonella, Shigella, and Giardia . However, due to concerns about carcinogenicity and mutagenicity, its use in humans has been restricted in many countries .

Properties

CAS No.

13185-22-3

Molecular Formula

C7H5N5O3

Molecular Weight

207.15 g/mol

IUPAC Name

(E)-1-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C7H5N5O3/c13-12(14)7-2-1-6(15-7)3-10-11-4-8-9-5-11/h1-5H/b10-3+

InChI Key

QXVYMNMBMPYNAZ-XCVCLJGOSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2

Other CAS No.

13185-22-3

Synonyms

furazonal

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Nitrofuran Class

Furazolidone belongs to the nitrofuran family, characterized by a nitro group on a furan ring. Key structural analogues include:

Compound CAS Number Molecular Formula Key Structural Differences Primary Use
Furazolidone 67-45-8 C₈H₇N₃O₅ 2-oxazolidinone backbone + nitrofuran Antibacterial, antiprotozoal
Nitrofurantoin 67-20-9 C₈H₆N₄O₅ Hydantoin ring instead of oxazolidinone Urinary tract infections
Furaltadone 139-91-3 C₁₁H₁₂N₄O₆ Methyl group substitution on the oxazolidinone ring Veterinary antibacterial

Key Findings :

  • The 2-oxazolidinone ring in furazolidone enhances solubility compared to nitrofurantoin’s hydantoin ring, improving gastrointestinal absorption .
  • Furaltadone’s methyl group increases lipophilicity, leading to prolonged tissue retention in animals .

Functional Analogues with Overlapping Antimicrobial Spectra

Compounds with similar mechanisms but distinct structures include:

Compound Class Mechanism of Action Spectrum of Activity
Furazolidone Nitrofuran Nitro group reduction → DNA damage Broad (Gram±, protozoa)
Metronidazole Nitroimidazole Nitro group reduction → free radical formation Anaerobes, protozoa
Chloramphenicol Amphenicol Inhibits bacterial protein synthesis Broad (Gram±, rickettsiae)

Key Findings :

  • Furazolidone and metronidazole both rely on nitro group activation but differ in target pathogens; metronidazole is ineffective against Salmonella .
  • Chloramphenicol lacks antiprotozoal activity but shares furazolidone’s broad antibacterial coverage .

Pharmacokinetic and Toxicological Comparisons

Pharmacokinetic Profiles

Parameter Furazolidone Nitrofurantoin Metronidazole
Bioavailability 10–20% 40–50% >90%
Half-life (hrs) 1–2 0.3–1 6–8
Metabolism Hepatic (nitro-reduction) Hepatic (nitro-reduction) Hepatic (oxidation)
Excretion Renal (10%) Renal (30–40%) Renal (60–80%)

Key Findings :

  • Furazolidone’s low bioavailability limits systemic exposure, making it suitable for localized GI infections .
  • Metronidazole’s high bioavailability and longer half-life favor systemic protozoal infections .

Toxicity and Regulatory Status

Compound Carcinogenicity (IARC) Mutagenicity Current Regulatory Status
Furazolidone Group 2B (possible) Positive (Ames test) Banned in EU/US for human use
Nitrofurantoin Group 3 (not classifiable) Negative at therapeutic doses Approved for UTIs in humans
Metronidazole Group 2B (possible) Positive (in vitro) Restricted use in pregnancy (US/EU)

Key Findings :

  • Furazolidone’s nitro group generates reactive intermediates linked to DNA adduct formation, justifying its restricted use .
  • Nitrofurantoin’s lower systemic absorption reduces mutagenic risk, allowing continued human use .

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